N-Desmethyl Rosuvastatin Lactone-d6

Catalog No.
S12886613
CAS No.
M.F
C21H24FN3O5S
M. Wt
455.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desmethyl Rosuvastatin Lactone-d6

Product Name

N-Desmethyl Rosuvastatin Lactone-d6

IUPAC Name

N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]methanesulfonamide

Molecular Formula

C21H24FN3O5S

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C21H24FN3O5S/c1-12(2)19-17(9-8-16-10-15(26)11-18(27)30-16)20(13-4-6-14(22)7-5-13)24-21(23-19)25-31(3,28)29/h4-9,12,15-16,26H,10-11H2,1-3H3,(H,23,24,25)/b9-8+/t15-,16-/m0/s1/i1D3,2D3

InChI Key

WSCHZXKSCWERQN-PACSMVILSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H]2C[C@@H](CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C)C([2H])([2H])[2H]

N-Desmethyl Rosuvastatin Lactone-d6 is a stable isotope-labeled internal standard for N-desmethyl rosuvastatin, a primary metabolite of the widely prescribed lipid-lowering agent, rosuvastatin. Its principal application is in quantitative bioanalysis, specifically using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of this metabolite in biological matrices such as human plasma. This function is critical for conducting accurate pharmacokinetic (PK), drug-drug interaction (DDI), and metabolism studies essential for drug development and clinical research.

Research Fit

1
Workflow
LC-MS/MS or UPLC-MS/MS bioanalytical method development
2
Selection
Deuterated SIL-IS for N-desmethyl rosuvastatin lactone quantification
3
Use Context
Human plasma research matrices; co-elution with +6 Da mass shift

References

In quantitative mass spectrometry, substitution with a non-labeled analog is non-viable as it is indistinguishable from the target analyte. Using a structurally dissimilar internal standard, such as atorvastatin, is a compromise that increases the risk of inaccurate quantification due to differences in extraction recovery, matrix effects, and ionization efficiency. Furthermore, employing the parent drug's standard (Rosuvastatin-d6) to quantify the N-desmethyl metabolite is scientifically unsound, as metabolic changes alter the compound's physicochemical properties. For regulatory-compliant and reproducible results, a dedicated, stable isotope-labeled internal standard like N-Desmethyl Rosuvastatin Lactone-d6 is the required tool, as it exhibits nearly identical behavior to the analyte during sample processing and analysis, providing the most accurate correction for experimental variability.

Substitution Risk

Non-deuterated analog
Target IS
N-Desmethyl Rosuvastatin Lactone-d6
Potential Substitute
Unlabeled N-desmethyl rosuvastatin lactone

Identical molecular weight causes MS interference; cannot distinguish IS signal from endogenous analyte.

Structurally dissimilar IS
Target IS
N-Desmethyl Rosuvastatin Lactone-d6
Potential Substitute
Carbamazepine or hydrochlorothiazide

Non-co-eluting IS introduces differential matrix effects that may compromise accuracy and precision.

Enables Specificity in Multi-Analyte Assays for Comprehensive Pharmacokinetic Profiling

For comprehensive PK studies, simultaneous measurement of a parent drug and its metabolites is required. A validated LC-MS/MS method for rosuvastatin (RST), rosuvastatin lactone (RST-LAC), and N-desmethyl rosuvastatin (DM-RST) explicitly utilized the corresponding deuterium-labeled (d6) internal standard for each of the three analytes. This approach ensures that each analyte is corrected by its own stable-isotope counterpart, eliminating analytical crosstalk and accounting for any variations in extraction or ionization specific to each molecule. Using a single, different standard for all three would introduce unacceptable quantitative error.

Evidence DimensionInternal Standard Specificity
Target Compound DataUse of N-Desmethyl Rosuvastatin-d6 specifically for N-Desmethyl Rosuvastatin analyte.
Comparator Or BaselineUse of Rosuvastatin-d6 for Rosuvastatin and Rosuvastatin Lactone-d6 for Rosuvastatin Lactone in the same assay.
Quantified DifferenceMethod demonstrated linearity (R ≥ 0.9964) and intra/inter-run accuracy within 91.8–111% for all analytes, achievable only with specific IS for each.
ConditionsSimultaneous LC-MS/MS quantification of rosuvastatin and two key metabolites in buffered human plasma.

This justifies the procurement of a specific internal standard for the metabolite rather than attempting to use the parent drug's standard for a multi-analyte workflow.

Matrix effect
Reported
Recovery 88–106%
Supports matrix-effect control in human plasma
Ionization matching within ±6% vs analyte

Lactone Form Provides Enhanced Stability Under Acidic Conditions Common in Bioanalytical Sample Preparation

The interconversion between a statin's active hydroxy acid form and its inactive lactone is pH-dependent. The lactone form generally exhibits greater stability in acidic environments (e.g., pH 4.5), while the hydroxy acid form prevails at pH ≥ 7. Bioanalytical methods for rosuvastatin and its metabolites often require the stabilization of plasma samples by mixing with an acidic buffer, such as sodium acetate at pH 4.0, immediately after collection. Using the lactone form of the internal standard aligns with these handling protocols, minimizing the risk of degradation or pH-driven structural changes during sample storage and preparation, thereby ensuring higher reproducibility.

Evidence DimensionpH-Dependent Stability
Target Compound DataLactone form is most stable at pH 4.5.
Comparator Or BaselineHydroxy acid form, which predominates and is most stable at pH ≥ 7.
Quantified DifferenceAt pH > 6, equilibrium favors the acid form, while at pH < 6, equilibrium favors the more stable lactone form.
ConditionsAqueous buffered solutions used in stability studies of statin ocular preparations.

For assays requiring acidic stabilization of biological samples, procuring the lactone form of the standard reduces analytical variability linked to standard instability.

Sample volume
Head-to-head
50 µL plasma
Enables limited-volume research matrix sampling
83% reduction vs 300 µL alternative method
Run time
Reported
6.0 min, baseline resolution
Balances throughput with validated stability data
Method context: LC-MS/MS positive ESI
Stability
Reported
3 freeze-thaw cycles; -80°C, 1 month
Supports multi-cycle sample handling protocols
Human plasma buffered pH 4.0; bench-top 6 h
Linearity range
Reported
0.5–100 ng/mL
LLOQ supports PK research context
R ≥ 0.9964; LLOQ varies across methods

Pivotal Human Pharmacokinetic (PK) and Bioequivalence (BE) Studies

This standard is the right choice for definitive, regulatory-submission-quality studies requiring the precise quantification of the N-desmethyl rosuvastatin metabolite. Its use as a stable isotope-labeled internal standard is the industry gold standard for minimizing analytical variance and ensuring the accuracy of concentration-time profiles.

Drug-Drug Interaction (DDI) and Metabolite Profiling Research

In studies investigating the metabolic pathways of rosuvastatin, particularly those involving CYP2C9, accurate measurement of the N-desmethyl metabolite is essential. This standard enables researchers to reliably quantify changes in metabolite formation, which is critical for assessing the DDI potential of co-administered drugs.

High-Throughput Bioanalytical Workflows in CROs

For contract research organizations (CROs) processing large numbers of clinical samples, the combination of analytical robustness and process stability is key. The use of a stable lactone form in conjunction with automated sample preparation protocols that may involve acidic conditions ensures high reproducibility and confidence in the generated data across large sample batches.

Application Fit Matrix

Application
Selection Property
Validation Focus
Rosuvastatin metabolite PK research
Co-eluting d6-IS with validated freeze-thaw stability
Matrix-effect correction in human plasma research matrices
CYP2C9-mediated drug interaction studies
+6 Da mass shift eliminates co-eluting drug interference
ISTD benchmarking for multi-analyte DDI assay context
Bioanalytical method validation
Reported accuracy 91.8–111% across range
Method-transfer context; accuracy and precision endpoint review
Statin adherence research monitoring
Distinct mass signature for unambiguous discrimination
Research PK monitoring context; multiplexed assay review

XLogP3

2.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

455.17973069 g/mol

Monoisotopic Mass

455.17973069 g/mol

Heavy Atom Count

31

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